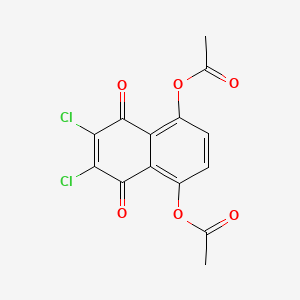
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a synthetic organic compound characterized by its unique structure, which includes acetyloxy and dichloro substituents on a dioxonaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Acetylation: The amino groups are acetylated using acetic anhydride to form acetamido derivatives.
Chlorination: The acetamido derivatives are chlorinated using reagents like thionyl chloride to introduce chlorine atoms.
Oxidation: The resulting compound undergoes oxidation to form the dioxonaphthalene core.
Acetylation: Finally, the compound is acetylated again to introduce the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxonaphthalene core to dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-methoxy-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a methoxy group instead of acetyloxy.
(4-hydroxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a hydroxy group instead of acetyloxy.
(4-acetyloxy-6,7-dibromo-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is unique due to its specific combination of acetyloxy and dichloro substituents on the dioxonaphthalene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
118006-14-7 |
|---|---|
Molecular Formula |
C14H8Cl2O6 |
Molecular Weight |
343.1 g/mol |
IUPAC Name |
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H8Cl2O6/c1-5(17)21-7-3-4-8(22-6(2)18)10-9(7)13(19)11(15)12(16)14(10)20/h3-4H,1-2H3 |
InChI Key |
QIJKSJNUTOPANC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


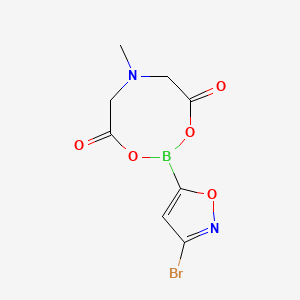

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)

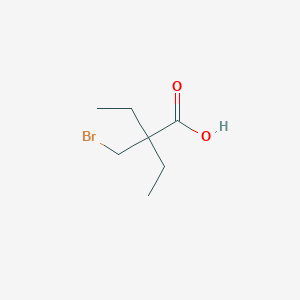


![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)
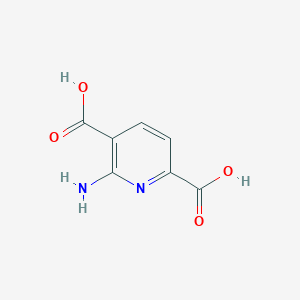
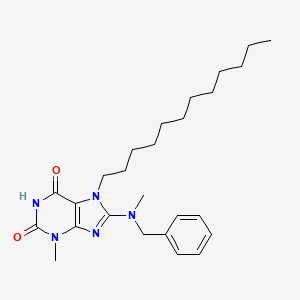
![4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12046201.png)

![4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12046224.png)
![2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B12046225.png)
